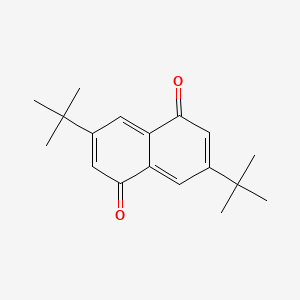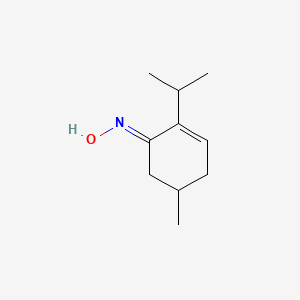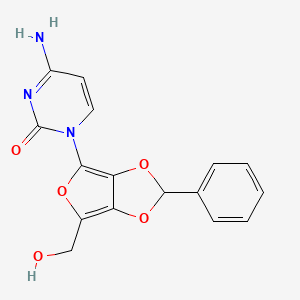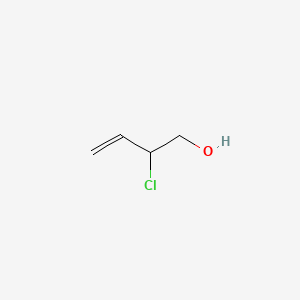![molecular formula C44H88O6Sn B13796510 18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] CAS No. 53478-57-2](/img/structure/B13796510.png)
18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18,18’-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] is a complex organotin compound with the molecular formula C44H88O6Sn and a molecular weight of 831.88 g/mol. This compound is known for its unique structure, which includes a stannylene (tin) center bonded to two long-chain fatty acid derivatives. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 18,18’-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] involves the reaction of dibutyltin oxide with 12-hydroxyoctadecanoic acid. The reaction typically occurs under controlled conditions, including specific temperatures and solvents, to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound.
Analyse Chemischer Reaktionen
18,18’-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The stannylene center can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
18,18’-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the production of specialized materials and coatings
Wirkmechanismus
The mechanism of action of 18,18’-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] involves its interaction with molecular targets through its stannylene center. The tin atom can form bonds with various substrates, facilitating catalytic reactions. The pathways involved include coordination with organic molecules and potential redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 18,18’-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] include other organotin compounds such as:
- Tributyltin oxide
- Dibutyltin dilaurate
- Dibutyltin diacetate These compounds share the presence of a tin center but differ in their organic ligands and specific applications. 18,18’-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol] is unique due to its long-chain fatty acid derivatives, which impart distinct chemical properties and potential applications .
Eigenschaften
CAS-Nummer |
53478-57-2 |
|---|---|
Molekularformel |
C44H88O6Sn |
Molekulargewicht |
831.9 g/mol |
IUPAC-Name |
[dibutyl(12-hydroxyoctadecanoyloxy)stannyl] 12-hydroxyoctadecanoate |
InChI |
InChI=1S/2C18H36O3.2C4H9.Sn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;2*1-3-4-2;/h2*17,19H,2-16H2,1H3,(H,20,21);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
DETRKNZKHSAVIL-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC(CCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13796455.png)
![8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B13796458.png)






![2-[(3-Bromobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13796497.png)

